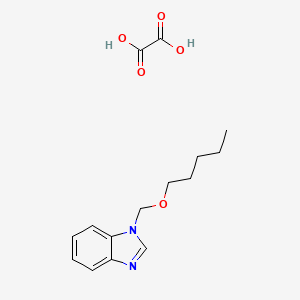
5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine typically involves the diazotization of beta-naphthylamine followed by coupling with 2,4,6-triaminopyrimidine. The reaction conditions often include acidic environments to facilitate the diazotization process. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and alkylating agents can be employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound may also participate in electron transfer reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(beta-Naphthylazo)-2,4,6-triaminopyrimidine
- 4-(beta-Naphthylazo)-2,6-diaminopyrimidine
- 2-(beta-Naphthylazo)-4,6-diaminopyrimidine
Uniqueness
5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological molecules. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
32524-44-0 |
|---|---|
Formule moléculaire |
C14H13N7 |
Poids moléculaire |
279.30 g/mol |
Nom IUPAC |
5-(naphthalen-2-yldiazenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H13N7/c15-12-11(13(16)19-14(17)18-12)21-20-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H6,15,16,17,18,19) |
Clé InChI |
GMZHNARLYLDKNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(N=C(N=C3N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)




![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)



